Acide palmitoléique

Vue d'ensemble

Description

Palmitoleic acid (also known as cis-9-hexadecenoic acid) is a monounsaturated fatty acid that is found in both plants and animals. Palmitoleic acid is a key component of many biological processes, such as energy storage, membrane structure, and signaling. It is also known to have several beneficial effects on human health, including anti-inflammatory, antioxidant, and anti-cancer properties. As such, palmitoleic acid is a promising target for therapeutic interventions and research.

Applications De Recherche Scientifique

Nutrition et métabolisme

L'acide palmitoléique joue un rôle important dans la nutrition et la santé métabolique. Il a été associé à une meilleure sensibilité à l'insuline et à un risque réduit de diabète de type 2 . Cet acide gras est inversement lié à la résistance à l'insuline, suggérant son potentiel en tant que complément alimentaire pour améliorer les profils métaboliques et prévenir les troubles métaboliques .

Médecine

Dans le domaine médical, l'this compound est reconnu pour ses propriétés anti-inflammatoires. Il a été démontré qu'il améliore la cicatrisation des plaies en modulant les réponses inflammatoires et en aidant aux étapes de formation et de remodelage du tissu de granulation . De plus, son potentiel à réduire la résistance à l'insuline et l'accumulation de lipides hépatiques offre des voies thérapeutiques pour la gestion du diabète de type 2 .

Cosmétiques et dermatologie

L'this compound est apprécié dans les cosmétiques pour ses propriétés hydratantes et émollientes. Il aide à maintenir la fonction de barrière cutanée, à réduire la perte d'eau et il a été suggéré qu'il a des effets antioxydants qui protègent contre les signes du vieillissement . En soins de la peau, il contribue à la barrière lipidique, protégeant la peau des facteurs externes comme les microbes et la saleté .

Sensibilité à l'insuline

L'this compound a été identifié comme un déterminant indépendant de la sensibilité à l'insuline. Il est considéré comme une lipokine bénéfique libérée par le tissu adipeux pour prévenir les effets négatifs de l'adiposité et de l'excès de NEFA sur le métabolisme systémique du glucose .

Troubles métaboliques

L'this compound s'est avéré prometteur dans l'amélioration des troubles métaboliques. Il améliore l'hyperglycémie et l'hypertriglycéridémie en augmentant la sensibilité à l'insuline, en partie en supprimant les expressions de gènes pro-inflammatoires et en améliorant le métabolisme lipidique hépatique .

Dépense énergétique dans les adipocytes

Dans les adipocytes blancs, l'this compound augmente la consommation d'oxygène, l'oxydation des acides gras et le contenu en ATP, suggérant son rôle d'hormone locale qui améliore la dépense énergétique .

Modulation du microbiote intestinal

Des recherches émergentes indiquent que l'this compound peut influencer le microbiote intestinal, qui joue un rôle dans l'amélioration des troubles métaboliques. Cela met en évidence son impact potentiel sur la santé intestinale globale et ses effets systémiques

Mécanisme D'action

Target of Action

Palmitoleic acid, a monounsaturated fatty acid, primarily targets adipose tissue and liver cells . It plays a crucial role in the synthesis and breakdown of triglycerides, which are a type of fat stored in adipose tissue and used as a source of energy . It also acts as a signaling molecule, influencing various metabolic processes in the body .

Mode of Action

Palmitoleic acid is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of palmitoleic acid are due to its activation of PPAR-alpha .

Biochemical Pathways

Palmitoleic acid is involved in several biochemical pathways. It is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . The conversion of palmitic acid to palmitoleic acid is catalyzed by the enzyme delta-9 desaturase .

Pharmacokinetics

It is known that palmitoleic acid is present in all tissues but is found in higher concentrations in the liver . It is also known that it can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .

Result of Action

The action of palmitoleic acid results in several beneficial effects. It has been shown to increase lipolysis, fatty acid oxidation, and ATP content in white adipocytes . It also improves insulin sensitivity, beta cell function, and glucose tolerance . High levels of this fatty acid can also indicate various metabolic imbalances or health concerns .

Action Environment

The action of palmitoleic acid can be influenced by various environmental factors. For example, the presence of other fatty acids, the nutritional status of the individual, and the individual’s energy expenditure can all affect the action of palmitoleic acid . Furthermore, the effects of palmitoleic acid can be influenced by the presence of certain diseases, such as obesity and diabetes .

Safety and Hazards

Orientations Futures

Future directions include novel methods of ionization, super-resolution imaging, better understanding of lipid metabolism, and modifying the lipid composition of specific organelle membranes . While advances in lipidomics, one of the younger members of the “omics family”, have made it possible to measure changes in the aging lipidome .

Analyse Biochimique

Biochemical Properties

Palmitoleic acid is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . Experimental studies suggest that palmitoleic acid may act as an adipocyte-derived lipid hormone (or ‘lipokine’) to regulate systemic metabolism .

Cellular Effects

Circulating palmitoleic acid is an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . High palmitoleic acid concentrations prevent the decrease in insulin sensitivity associated with excess palmitate .

Molecular Mechanism

Palmitoleic acid exerts its effects at the molecular level by interacting with various biomolecules. It has been shown to suppress hepatic steatosis and improve insulin sensitivity . This suggests that palmitoleic acid may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of palmitoleic acid on cellular function have been observed over time in laboratory settings. For instance, a positive independent relationship was observed between changes in palmitoleic acid and insulin sensitivity over time .

Dosage Effects in Animal Models

The effects of palmitoleic acid vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that palmitoleic acid has beneficial effects on metabolic disorders .

Metabolic Pathways

Palmitoleic acid is involved in various metabolic pathways. It is produced from palmitic acid through the process of fatty acid biosynthesis . The specific enzymes or cofactors it interacts with are not mentioned in the references.

Transport and Distribution

Given its role in systemic metabolism, it can be inferred that it is likely transported and distributed in a manner that allows it to interact with various cells and tissues .

Subcellular Localization

Given its role in systemic metabolism and its interaction with various biomolecules, it can be inferred that it is likely localized in areas of the cell where these interactions occur .

Propriétés

| { "Design of the Synthesis Pathway": "Palmitoleic acid can be synthesized through the oxidation of palmitic acid or through the reduction of oleic acid.", "Starting Materials": [ "Palmitic acid", "Sodium hydroxide", "Potassium permanganate", "Hydrochloric acid", "Sodium sulfite", "Oleic acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Oxidation of palmitic acid:", "1. Dissolve palmitic acid in sodium hydroxide solution", "2. Add potassium permanganate slowly while stirring", "3. Heat the mixture to 70-80°C for 1-2 hours", "4. Acidify the mixture with hydrochloric acid", "5. Add sodium sulfite to reduce excess permanganate", "6. Extract the palmitoleic acid with an organic solvent", "", "Reduction of oleic acid:", "1. Dissolve oleic acid in a solvent such as ethanol", "2. Add hydrogen gas and a catalyst such as palladium on carbon", "3. Heat the mixture to 50-60°C and stir for several hours", "4. Filter the mixture to remove the catalyst", "5. Purify the palmitoleic acid by distillation or chromatography" ] } | |

Numéro CAS |

373-49-9 |

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

Clé InChI |

SECPZKHBENQXJG-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCC(=O)O |

SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCC=CCCCCCCCC(=O)O |

Apparence |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

melting_point |

-0.1 °C |

Autres numéros CAS |

373-49-9 2091-29-4 |

Description physique |

Liquid, Other Solid; Liquid |

Pictogrammes |

Irritant |

Synonymes |

(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

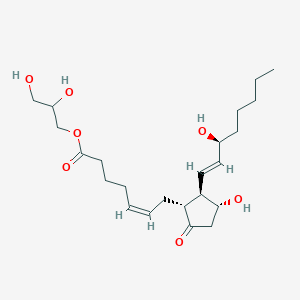

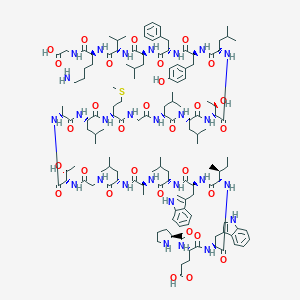

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)